1-dimethoxyphosphoryloctadecane;(Z)-octadec-9-en-1-amine
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Overview
Description
Phosphonic acid, octadecyl-, dimethyl ester, compd with (9Z)-9-octadecen-1-amine is a complex organophosphorus compound This compound is characterized by the presence of a phosphonic acid ester group and a long-chain amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, octadecyl-, dimethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . For instance, dimethyl octadecylphosphonate can be synthesized by reacting trimethyl phosphite with octadecyl bromide under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, octadecyl-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phosphonic acid, octadecyl-, dimethyl ester, compd. with (9Z)-9-octadecen-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphonic acid, octadecyl-, dimethyl ester involves its interaction with specific molecular targets and pathways. The phosphonic acid ester group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various applications, including catalysis and separation processes . The long-chain amine component can interact with biological membranes, potentially affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
Dimethyl octadecylphosphonate: Similar in structure but lacks the amine component.
Octadecylphosphonic acid: Contains a phosphonic acid group instead of an ester.
Dimethyl methylphosphonate: A smaller molecule with similar ester functionality.
Uniqueness
Phosphonic acid, octadecyl-, dimethyl ester, compd. with (9Z)-9-octadecen-1-amine is unique due to its combination of a long-chain phosphonic acid ester and an unsaturated amine. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
71786-68-0 |
---|---|
Molecular Formula |
C38H80NO3P |
Molecular Weight |
630.0 g/mol |
IUPAC Name |
1-dimethoxyphosphoryloctadecane;(Z)-octadec-9-en-1-amine |
InChI |
InChI=1S/C20H43O3P.C18H37N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h4-20H2,1-3H3;9-10H,2-8,11-19H2,1H3/b;10-9- |
InChI Key |
FMOPCFVVFVXZND-SVMKZPJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC.CCCCCCCC/C=C\CCCCCCCCN |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCP(=O)(OC)OC.CCCCCCCCC=CCCCCCCCCN |
Origin of Product |
United States |
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